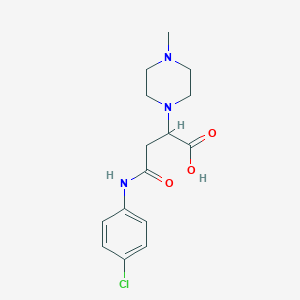

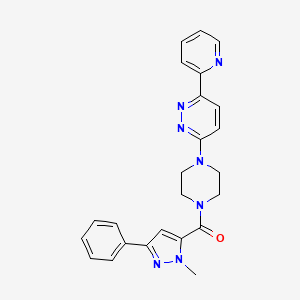

![molecular formula C19H22N4O2 B2714639 N-{2-[4-(Dimethylamino)phenyl]-2-hydroxyethyl}-2-methylimidazo[1,2-A]pyridine-3-carboxamide CAS No. 1421456-40-7](/img/structure/B2714639.png)

N-{2-[4-(Dimethylamino)phenyl]-2-hydroxyethyl}-2-methylimidazo[1,2-A]pyridine-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a complex organic molecule that contains several functional groups and rings. It has an imidazo[1,2-A]pyridine ring, which is a type of heterocyclic aromatic compound. This ring system is often found in various pharmaceuticals due to its ability to bind to various biological targets . The compound also contains a carboxamide group (-CONH2), which is a common functional group in bioactive molecules and drugs .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The imidazo[1,2-A]pyridine ring is aromatic, meaning it has a stable, flat structure. The carboxamide group can participate in hydrogen bonding, which could influence the compound’s interactions with other molecules .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, its solubility could be affected by the presence of the polar carboxamide group. Its melting and boiling points would depend on factors like the size and shape of the molecule, as well as the types of intermolecular forces it can form .Applications De Recherche Scientifique

Synthesis of Heterocyclic Compounds

- A study detailed the synthesis of new cytotoxic heterocyclic compounds bearing the 4-(dimethylamino)phenyl substituent, showing promising growth inhibitory effects towards cell lines, highlighting the compound's role in developing potential anticancer agents (Mansour et al., 2020).

- Another research focused on synthesizing novel pyrazolo[1,5-a]pyrimidine, 1,2,4-triazolo[1,5-a]pyrimidine, and other derivatives incorporating a thiazolo[3,2-a]benzimidazole moiety, exhibiting moderate effects against bacterial and fungal species, indicating its potential in antimicrobial therapy (Abdel‐Aziz et al., 2008).

- Research on the utility of enaminonitriles in heterocyclic synthesis discussed the creation of new Pyrazole, Pyridine, and Pyrimidine derivatives, underlining the versatility of these compounds in chemical synthesis and their potential pharmaceutical applications (Fadda et al., 2012).

Biochemical and Pharmacological Studies

- Studies on microwave-assisted synthesis of pyrazolopyridines explored their antioxidant, antitumor, and antimicrobial activities, highlighting their potential in developing new therapeutic agents (El‐Borai et al., 2013).

- Research on the recognition of DNA sequences by polyamides containing the dimethylamino phenyl group discussed high-affinity binding to specific DNA sequences, offering insights into designing novel gene regulation tools (Swalley et al., 1996).

Potential Antimicrobial and Antituberculosis Applications

- A study on imidazo[1,2-a]pyridine-3-carboxamides reported potent activity against multi- and extensive drug-resistant tuberculosis strains, showcasing the compound's role in addressing antibiotic resistance issues (Moraski et al., 2011).

Mécanisme D'action

The mechanism of action of this compound would depend on its intended use. For instance, if it’s intended to be a pharmaceutical, it could act by binding to a specific biological target, such as an enzyme or receptor. The imidazo[1,2-A]pyridine ring and the carboxamide group could both be involved in this binding .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]-2-methylimidazo[1,2-a]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4O2/c1-13-18(23-11-5-4-6-17(23)21-13)19(25)20-12-16(24)14-7-9-15(10-8-14)22(2)3/h4-11,16,24H,12H2,1-3H3,(H,20,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPUOLBNCBJENTI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C=CC=CC2=N1)C(=O)NCC(C3=CC=C(C=C3)N(C)C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

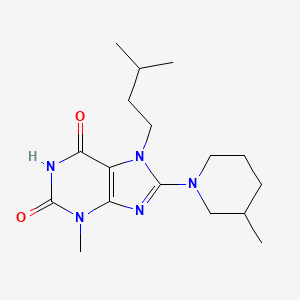

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2714556.png)

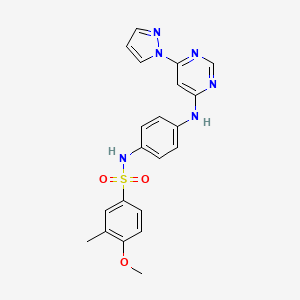

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)acrylamide](/img/structure/B2714566.png)

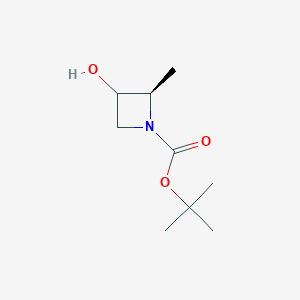

![(5Z)-3-(2-methylphenyl)-5-[(3-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2714574.png)

![2-[(3,4-Dichlorophenyl)methylsulfanyl]-8-methylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2714575.png)

![7-(Benzo[d][1,3]dioxol-5-yl)-2-(3-chlorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2714577.png)

![2-((1H-benzo[d]imidazol-2-yl)thio)-1-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone](/img/structure/B2714578.png)